N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Molecular Structure Analysis
The spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was analyzed using x-ray diffraction . This analysis is crucial for subsequent chemical modification to be performed more successfully and with better targeting .Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications
Anticancer Activity
Thiazolopyrimidine derivatives have shown promising results in anticancer studies . For instance, some molecules were screened for their anticancer activities against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) using MTT assay .
Antibacterial Activity
Thiazolopyrimidine derivatives have demonstrated high antibacterial activities . This suggests that they could be used in the development of new antibacterial drugs.
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory activities , indicating their potential use in treating inflammatory diseases.
Drug Design
Due to the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, these compounds can be utilized in the design of structures capable of effectively binding to biological targets .
Synthetic Potential
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Chemical Properties
The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Mechanism of Action
While the specific mechanism of action for “N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities. They have been used in the synthesis of effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Future Directions
Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are promising scaffolds for the design of new medicines . They have great potential in the development of more effective and safer drugs . The aim of the present work was to develop a preparative method for production of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a starting product for the synthesis of thiazolo[3,2-a]pyrimidines .
properties
IUPAC Name |
N-butyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-3-4-12-8(15)7-9(16)13-11-14(10(7)17)5-6-18-11/h5-6,16H,2-4H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUFXWDIPOCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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